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Compound of Interest

Compound Name: Texin 192A

Cat. No.: B15400975 Get Quote

Disclaimer: The following guide provides troubleshooting advice for minimizing stringing in

flexible filaments with a Shore hardness of 92A, such as Texin® 92A. The user's query

mentioned "Texin 192A," for which specific 3D printing data is not readily available. The

recommendations below are based on extensive data for similar thermoplastic polyurethane

(TPU) materials and should serve as a strong starting point for your experiments.

Frequently Asked Questions (FAQs)
Q1: What is stringing and why does it occur with Texin® 92A?

Stringing, or "oozing," is the creation of fine, hair-like strands of plastic between different parts

of a 3D print.[1][2] This happens when molten filament leaks from the nozzle as it travels

between two points.[2][3] Flexible materials like Texin® 92A (a type of TPU) are particularly

prone to stringing due to their elasticity and lower viscosity when melted.[3][4]

Q2: What are the primary causes of stringing with flexible filaments?

The main culprits behind stringing are typically:

Incorrect Retraction Settings: Retraction is the process of pulling the filament back into the

nozzle before a travel move.[5][6] If the retraction distance is too short or the speed is too

slow, it won't effectively relieve pressure in the nozzle, leading to oozing.[3]
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High Nozzle Temperature: An excessively high printing temperature makes the filament more

liquid-like and prone to dripping from the nozzle.[3][5][7]

Moisture Absorption: TPUs are hygroscopic, meaning they readily absorb moisture from the

air.[3][8] When wet filament is heated, the water turns to steam and can cause inconsistent

extrusion and stringing.[3]

Slow Travel Speed: If the print head moves too slowly between printed sections, there is

more time for the molten filament to ooze out.[3][5]

Troubleshooting Guide
Issue: My 3D prints with Texin® 92A are showing significant stringing.

Below is a step-by-step guide to diagnose and resolve this common issue.

Step 1: Verify Filament Dryness
Before adjusting any print settings, ensure your filament is dry. As TPUs are highly susceptible

to moisture absorption, this is a critical first step.[3][8]

Action: Dry your spool of Texin® 92A in a filament dryer at approximately 50°C for 2-3 hours

before printing.[3] If you do not have a dedicated dryer, a convection oven (with caution and

careful temperature monitoring) can be used.

Storage: Store your filament in an airtight container with desiccant packs to prevent moisture

absorption between prints.[3]

Step 2: Optimize Retraction Settings
Retraction settings are paramount for controlling stringing with flexible filaments.[6]

Action: Start with a small retraction distance and a moderate retraction speed. For flexible

filaments, excessive retraction can cause the filament to buckle and jam in the extruder.[9]

Retraction Distance: Begin with a setting of 1-2 mm.[9][10]

Retraction Speed: Start with a speed of 20-30 mm/s.[10]
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Experimental Approach: It is highly recommended to print a "retraction tower" to

systematically determine the optimal settings for your specific printer and material. (See

Experimental Protocols section below).

Step 3: Calibrate Nozzle Temperature
Finding the sweet spot for nozzle temperature is a balance between good layer adhesion and

minimizing oozing.[5][7]

Action: Print a temperature tower test model. Start at the lower end of the recommended

temperature range for TPUs (around 220°C) and increase in 5°C increments.[10] Observe

the print at each temperature level to identify where stringing is minimized without

compromising layer bonding.

General Range: For TPUs, the typical printing temperature range is between 220°C and

260°C.[10]

Step 4: Adjust Print and Travel Speeds
Slower print speeds are generally recommended for flexible filaments to ensure proper

extrusion.[8][11] However, a faster travel speed during non-printing moves can reduce the time

available for oozing.[3][5]

Print Speed: Aim for a print speed between 15-40 mm/s.[10]

Travel Speed: Increase the travel speed to 150-200 mm/s.[3][12]

Quantitative Data Summary
The following table summarizes the recommended starting parameters for 3D printing with TPU

filaments with a Shore hardness of 92A. These are starting points and may require fine-tuning

for your specific setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://support.bcn3d.com/knowledge/stringing
https://all3dp.com/2/3d-print-stringing-easy-ways-to-prevent-it/
https://www.sunlu.com/blogs/products-knowledge/the-ultimate-guide-to-understanding-tpu-filament-and-optimal-print-settings
https://www.sunlu.com/blogs/products-knowledge/the-ultimate-guide-to-understanding-tpu-filament-and-optimal-print-settings
https://support.bcn3d.com/knowledge/tpu-bcn3d-tips
https://www.wevolver.com/article/tpu-print-settings
https://www.unionfab.com/blog/2024/05/3d-print-stringing
https://support.bcn3d.com/knowledge/stringing
https://www.sunlu.com/blogs/products-knowledge/the-ultimate-guide-to-understanding-tpu-filament-and-optimal-print-settings
https://www.unionfab.com/blog/2024/05/3d-print-stringing
https://kingroon.com/de/blogs/3d-printing-guides/how-to-prevent-3d-print-stringing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Range

Unit Source(s)

Nozzle Temperature 220 - 260 °C [10]

Bed Temperature 40 - 60 °C [10][11]

Print Speed 15 - 40 mm/s [10]

Travel Speed 150 - 200 mm/s [3][7][12]

Retraction Distance 1 - 2 mm [9][10]

Retraction Speed 20 - 30 mm/s [10]

Filament Drying Temp. ~50 °C [3]

Filament Drying Time 2 - 3 hours [3]

Experimental Protocols
Retraction Tower Test for Texin® 92A
Objective: To empirically determine the optimal retraction distance and speed to minimize

stringing.

Materials:

3D Printer with a direct drive extruder (recommended for flexible filaments)

Texin® 92A filament (thoroughly dried)

Slicing software (e.g., Cura, PrusaSlicer)

Retraction tower STL file (available on platforms like Thingiverse)

Methodology:

Preparation:

Load the dried Texin® 92A filament into your 3D printer.
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In your slicing software, import the retraction tower model.

Initial Slicer Settings:

Set your nozzle temperature to a value that has shown good layer adhesion (e.g., 230°C).

Set your print speed to a conservative value (e.g., 25 mm/s).

Disable Z-hop to isolate the effects of retraction.

Varying Retraction Distance:

Set a constant retraction speed (e.g., 25 mm/s).

Using your slicer's "modify G-code" or "scripting" feature, set the retraction distance to

increase at different heights of the tower. For example:

Levels 1-5: 0.5 mm

Levels 6-10: 1.0 mm

Levels 11-15: 1.5 mm

Levels 16-20: 2.0 mm

Print the tower and visually inspect the amount of stringing at each level. Identify the

distance that produces the least stringing.

Varying Retraction Speed:

Using the optimal retraction distance found in the previous step, set up a new print of the

retraction tower.

This time, keep the retraction distance constant and vary the retraction speed at different

heights. For example:

Levels 1-5: 20 mm/s

Levels 6-10: 25 mm/s
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Levels 11-15: 30 mm/s

Levels 16-20: 35 mm/s

Print the tower and identify the speed that results in the cleanest print.

Analysis and Conclusion:

Based on the two tests, you will have identified an optimal combination of retraction

distance and speed for your Texin® 92A filament on your specific printer. Update your

slicer profile with these settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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printing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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